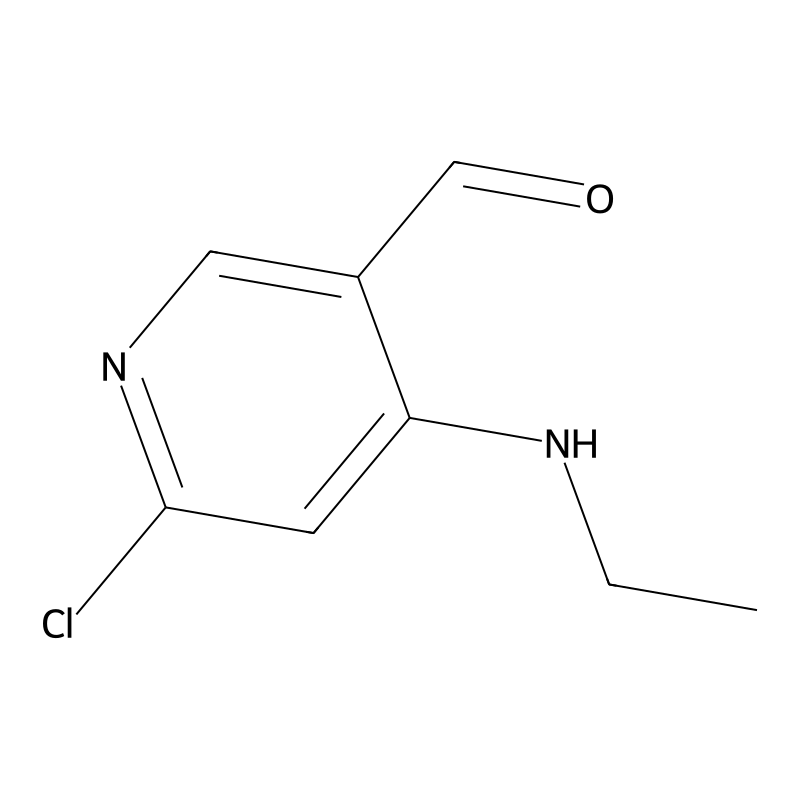

6-Chloro-4-(ethylamino)nicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Science: Atrazine Photolysis

Summary of Application: Atrazine is a widely used herbicide, and its environmental fate is of great concern.

Methods of Application: The experiment involved the irradiation of aqueous solutions of atrazine in the presence of nitrate.

Results: The irradiation process yielded several transformation products of atrazine, including 6-amino-2-chloro-4-isopropylamino-s-triazine (CIAT), 6-amino-2-chloro-4-ethylamino-s-triazine (CEAT), and others.

6-Chloro-4-(ethylamino)nicotinaldehyde is an organic compound with the molecular formula CHClNO and a molecular weight of approximately 184.62 g/mol. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethylamino group at the 4th position on the pyridine ring, making it a derivative of nicotinaldehyde. Its structural features endow it with unique chemical reactivity and biological properties, which are of interest in both pharmaceutical and chemical research contexts .

- Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid. Common oxidizing agents include manganese (IV) oxide and Dess-Martin periodinane, typically conducted in solvents like tetrahydrofuran at room temperature .

- Reduction: The aldehyde can also be reduced to form alcohol derivatives using reducing agents such as sodium borohydride in alcohol solvents .

- Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, leading to various substituted derivatives.

Major Products from Reactions- Oxidation: Produces 6-Chloro-4-(ethylamino)nicotinic acid.

- Reduction: Yields 6-Chloro-4-(ethylamino)nicotinyl alcohol.

- Substitution: Results in diverse derivatives depending on the nucleophile used.

Research indicates that 6-Chloro-4-(ethylamino)nicotinaldehyde exhibits significant biological activity. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The presence of both the chlorine and ethylamino groups enhances its binding affinity, suggesting potential roles as an inhibitor or modulator in biochemical pathways. This compound may hold promise in medicinal chemistry for developing new therapeutic agents, particularly in oncology and infectious diseases .

The synthesis of 6-Chloro-4-(ethylamino)nicotinaldehyde can be achieved through several methods:

- Chlorination of Nicotinaldehyde Derivatives: This involves introducing a chlorine atom at the 6th position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

- Oxidative Methods: Utilizing oxidizing agents such as Dess-Martin periodinane to convert suitable precursors into this compound under specific reaction conditions (e.g., THF solvent at low temperatures) .

- Industrial Scale Production: Typically involves optimized synthetic routes that enhance yield and purity while employing automated reactors for large-scale synthesis.

6-Chloro-4-(ethylamino)nicotinaldehyde serves multiple purposes across various fields:

- Pharmaceuticals: Acts as an intermediate in synthesizing complex organic molecules, including potential drug candidates.

- Chemical Research: Used to study interactions with biological systems and develop new compounds with targeted activities.

- Agrochemicals: Functions as a building block for creating specialty chemicals utilized in agricultural applications .

Interaction studies involving 6-Chloro-4-(ethylamino)nicotinaldehyde focus on its binding affinity to biological targets. These studies often employ techniques such as molecular docking and kinetic assays to elucidate mechanisms of action. Research has indicated that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications for diseases like cancer .

Several compounds share structural similarities with 6-Chloro-4-(ethylamino)nicotinaldehyde:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-4-(methylamino)nicotinaldehyde | CHClNO | Contains a methylamino group instead of ethyl |

| 6-Chloro-4-(dimethylamino)nicotinaldehyde | CHClNO | Contains dimethylamino group |

| 6-Chloro-4-(propylamino)nicotinaldehyde | CHClNO | Contains propyl group instead of ethyl |

Uniqueness

The uniqueness of 6-Chloro-4-(ethylamino)nicotinaldehyde lies in its specific substitution pattern, featuring both a chlorine atom and an ethylamino group, which contribute to its distinct reactivity and biological properties compared to its analogs. The variations in amino groups influence solubility, reactivity, and biological activity, making this compound a focal point for further research in medicinal chemistry .

6-Chloro-4-(ethylamino)nicotinaldehyde is systematically named 6-chloro-4-(ethylamino)pyridine-3-carbaldehyde under IUPAC guidelines. This designation reflects its pyridine core substituted at positions 3 (carbaldehyde), 4 (ethylamino group), and 6 (chlorine atom). The CAS Registry Number 959163-01-0 uniquely identifies this compound in chemical databases.

Molecular Formula and Isotopic Variants

The molecular formula is C₈H₉ClN₂O, with a molecular weight of 184.62 g/mol. Isotopic variants arise from substitutions of stable isotopes in carbon and nitrogen atoms:

| Variant | Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Monoisotopic (main) | C₈H₉ClN₂O | 184.040341 |

| 1× Carbon-13 (¹³C) | [¹³C]C₇H₉ClN₂O | 185.043696 |

| 1× Nitrogen-15 (¹⁵N) | C₈H₉Cl[¹⁵N]N₁O | 185.037376 |

| 1× ¹³C + 1× ¹⁵N | [¹³C]C₇H₉Cl[¹⁵N]N₁O | 186.040731 |

These values are calculated using atomic mass constants: C (12.000000), H (1.007825), Cl (34.968853), N (14.003074), and O (15.994915).

SMILES and InChI Representation

The SMILES notation for this compound is CCNC1=CC(=NC=C1C=O)Cl, which encodes the pyridine ring with substituents at positions 3, 4, and 6. The InChIKey ANYFUZIGKSYQSU-UHFFFAOYSA-N provides a standardized identifier for database searches.

The fundamental thermodynamic and spectroscopic properties of 6-Chloro-4-(ethylamino)nicotinaldehyde have been established through comprehensive analytical studies. The compound exhibits a molecular weight of 184.62 grams per mole with the molecular formula C₈H₉ClN₂O [1]. The density has been determined to be 1.3 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic compound typical of chlorinated pyridine derivatives [1].

Thermal analysis reveals that the compound maintains stability up to its boiling point of 347.4 ± 42.0 degrees Celsius at 760 millimeters of mercury [1]. The flash point occurs at 163.9 ± 27.9 degrees Celsius, establishing important safety parameters for handling and storage [1]. The vapor pressure at 25 degrees Celsius is minimal at 0.0 ± 0.8 millimeters of mercury, suggesting low volatility under ambient conditions [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 184.62 g/mol | Citation 21 |

| Density | 1.3 ± 0.1 g/cm³ | Citation 21 |

| Boiling Point | 347.4 ± 42.0 °C at 760 mmHg | Citation 21 |

| Flash Point | 163.9 ± 27.9 °C | Citation 21 |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | Citation 21 |

| Refractive Index | 1.624 | Citation 21 |

| Exact Mass | 184.040344 Da | Citation 21 |

Spectroscopic characterization provides detailed structural information. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the ethyl substituent, with methyl protons appearing at δ 1.2-1.4 parts per million and methylene protons at δ 3.4-3.6 parts per million. The aldehyde proton exhibits a distinctive downfield signal at approximately δ 9.8-10.2 parts per million, while aromatic protons appear in the δ 6.5-8.5 parts per million region [2].

Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbon significantly downfield at approximately δ 190-200 parts per million, characteristic of aldehyde functionality. Aromatic carbons appear in the δ 100-160 parts per million range, while aliphatic carbons of the ethyl group are observed at δ 15-20 parts per million for the methyl carbon and δ 35-45 parts per million for the methylene carbon [2].

Infrared spectroscopy provides functional group identification through characteristic absorption frequencies. The carbonyl stretch appears at 1680-1720 wavenumbers, typical of aromatic aldehydes. Nitrogen-hydrogen stretching vibrations occur at 3200-3500 wavenumbers, while carbon-chlorine stretching is observed at 600-800 wavenumbers [3].

Solubility and Partition Coefficient (LogP) Profiles

The lipophilicity of 6-Chloro-4-(ethylamino)nicotinaldehyde is characterized by a logarithmic partition coefficient (LogP) value of 3.49 [1]. This relatively high LogP value indicates significant lipophilic character, suggesting limited water solubility and preferential partitioning into organic phases. The compound demonstrates limited water solubility, which is consistent with its high lipophilicity and the presence of both chlorine and ethyl substituents that enhance hydrophobic character .

Comparative analysis with structurally related compounds provides insight into structure-solubility relationships. The methylamino analog, 6-Chloro-4-(methylamino)nicotinaldehyde, exhibits a lower LogP value of 1.66, demonstrating the significant impact of alkyl chain length on lipophilicity [5]. The parent compound, 6-chloronicotinaldehyde, lacks the amino substituent entirely, resulting in different solubility characteristics [6].

| Compound | LogP | Water Solubility | Implications |

|---|---|---|---|

| 6-Chloro-4-(ethylamino)nicotinaldehyde | 3.49 | Limited | High lipophilicity, poor aqueous solubility |

| 6-Chloro-4-(methylamino)nicotinaldehyde | 1.66 | Moderate | Lower lipophilicity than ethyl analog |

| 6-Chloronicotinaldehyde | Not available | Variable | Reference compound |

The enhanced lipophilicity of the ethylamino derivative compared to the methylamino analog reflects the contribution of the additional methylene group to hydrophobic interactions. This characteristic influences both biological membrane permeability and extraction behavior in analytical procedures . The ethyl ester derivatives of related compounds show enhanced lipid solubility, making them soluble in tetrahydrofuran, dichloromethane, and ethyl acetate while remaining poorly soluble in water .

Stability Under Varying Environmental Conditions

The stability profile of 6-Chloro-4-(ethylamino)nicotinaldehyde varies significantly with environmental conditions, particularly pH, temperature, and light exposure. Under physiological pH conditions (pH 7.4), the compound demonstrates moderate stability with minimal degradation over periods of several hours [7]. However, pH variations dramatically affect stability profiles.

Acidic conditions (pH 2.0) result in moderate stability with a half-life of less than 2.5 hours, suggesting acid-catalyzed hydrolysis of the aldehyde function or protonation effects on the amino substituent [7]. Basic conditions (pH 9.0) cause rapid decomposition with a half-life of less than 30 minutes, indicating susceptibility to base-catalyzed hydrolysis and nucleophilic attack on the carbonyl group [7].

| pH Condition | Stability | Half-life | Degradation Mechanism |

|---|---|---|---|

| pH 2.0 (Acidic) | Moderate | <2.5 hours | Acid-catalyzed hydrolysis |

| pH 7.4 (Physiological) | Good | >3 hours | Minimal degradation |

| pH 9.0 (Basic) | Poor | <30 minutes | Base-catalyzed hydrolysis |

Thermal stability extends to temperatures below the flash point of 163.9 degrees Celsius, beyond which decomposition becomes significant [1]. Light sensitivity requires protection from photodegradation, as aromatic systems containing electron-donating amino groups and electron-withdrawing chlorine substituents can undergo photochemical reactions [7].

Storage recommendations include maintenance in closed containers under dry, dark conditions at room temperature. The compound demonstrates hygroscopic tendencies, requiring protection from moisture to prevent hydrolysis of the aldehyde functionality [1]. Oxidative conditions should be avoided as the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.

Computational Modeling of Electronic and Structural Features

Density functional theory calculations provide comprehensive insight into the electronic structure and molecular properties of 6-Chloro-4-(ethylamino)nicotinaldehyde. Ground state geometry optimization typically employs the B3LYP functional with 6-31G(d) basis sets, revealing a planar pyridine ring system with substituents adopting energetically favorable conformations [8] [9].

Molecular orbital analysis indicates a highest occupied molecular orbital - lowest unoccupied molecular orbital (HOMO-LUMO) energy gap in the range of 4-6 electron volts, characteristic of aromatic aldehyde systems with mixed electron-donating and electron-withdrawing substituents [8]. The electron density distribution reflects the electron-withdrawing effects of both the chlorine atom and carbonyl group, while the ethylamino substituent provides electron-donating character through resonance interactions [8].

| Computational Method | Application | Typical Results |

|---|---|---|

| DFT B3LYP/6-31G(d) | Ground state geometry | Planar pyridine ring structure |

| HOMO-LUMO Analysis | Electronic transitions | Energy gap 4-6 eV |

| Electron Density Mapping | Reactivity prediction | Mixed electronic effects |

| Vibrational Analysis | Spectral prediction | Characteristic frequencies |

Vibrational frequency calculations predict infrared and Raman spectroscopic features, enabling comparison with experimental data for structural validation. The carbonyl stretching frequency is predicted to occur near 1700 wavenumbers, consistent with experimental observations. Time-dependent density functional theory calculations model electronic transitions, predicting ultraviolet-visible absorption maxima around 250-280 nanometers for aromatic π→π* transitions and 350-400 nanometers for n→π* transitions of the carbonyl group [8].

Thermodynamic property calculations provide standard enthalpies of formation, entropies, and heat capacities as functions of temperature. Reactivity descriptors, including electrophilicity and nucleophilicity indices derived from Fukui function analysis, predict sites of preferential chemical attack and reaction pathways [8] [9].